N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Overview
Description
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trifluoromethyl group, and attachment of the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile employed.
Scientific Research Applications
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, tetrahydrofuran moiety, and pyrrolidine ring provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[4-acetyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N2O4/c1-14-19(15(2)30)23(24(25,26)27,21(32)29(14)13-18-7-6-12-33-18)28-20(31)16-8-10-17(11-9-16)22(3,4)5/h8-11,18H,6-7,12-13H2,1-5H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFXMFCZRGUKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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